Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride

Description

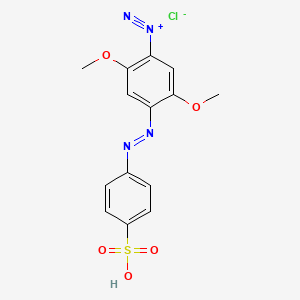

Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride is a diazonium salt characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, an azo group (-N=N-) linked to a 4-sulfophenyl moiety at position 4, and a chloride counterion. Diazonium salts are highly reactive intermediates in organic synthesis, particularly in the preparation of azo dyes, sensors, and electrochemical applications . The methoxy groups act as electron-donating substituents, enhancing stability and directing electrophilic substitution reactions, while the sulfophenyl group introduces sulfonic acid functionality, improving water solubility . This compound is structurally related to Fast Black K (2,5-dimethoxy-4-([4-nitrophenyl]azo)benzenediazonium chloride), differing in the substituent on the phenylazo group (sulfophenyl vs. nitrophenyl) .

Properties

CAS No. |

67875-33-6 |

|---|---|

Molecular Formula |

C14H13ClN4O5S |

Molecular Weight |

384.8 g/mol |

IUPAC Name |

2,5-dimethoxy-4-[(4-sulfophenyl)diazenyl]benzenediazonium;chloride |

InChI |

InChI=1S/C14H12N4O5S.ClH/c1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)24(19,20)21;/h3-8H,1-2H3;1H |

InChI Key |

SZIPUYPJOVNVAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)[N+]#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- Primary aromatic amine precursor : The synthesis begins with an aromatic amine bearing the 2,5-dimethoxy and 4-((4-sulfophenyl)azo) substituents. This precursor is typically obtained via azo coupling reactions involving 2,5-dimethoxyaniline derivatives and 4-sulfobenzenediazonium salts.

- Nitrous acid source : Sodium nitrite (NaNO2).

- Acid : Hydrochloric acid (HCl) to provide acidic conditions and chloride ions.

- Temperature control : Reaction temperature maintained below 10°C.

Stepwise Synthesis Process

Preparation of the aromatic amine precursor :

The 2,5-dimethoxy-4-((4-sulfophenyl)azo)benzene derivative is synthesized by azo coupling of 2,5-dimethoxyaniline with 4-sulfobenzenediazonium chloride under cold conditions (0–5°C) in aqueous media.Diazotization :

The aromatic amine precursor is dissolved in dilute hydrochloric acid and cooled below 10°C. Sodium nitrite solution is added slowly to generate nitrous acid in situ. The nitrous acid reacts with the primary amine group to form the diazonium salt:$$

\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+ \text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

$$Here, Ar represents the 2,5-dimethoxy-4-((4-sulfophenyl)azo)benzene moiety.

Isolation and stabilization :

The diazonium salt is kept cold to avoid decomposition, which can lead to phenol formation or nitrogen gas evolution. The product is typically isolated as a crystalline solid or used immediately in coupling reactions.

Detailed Reaction Conditions and Parameters

Analytical and Research Findings on Preparation

- The diazotization reaction is highly sensitive to temperature; above 10°C, the diazonium salt decomposes, releasing nitrogen gas and forming phenolic by-products.

- The presence of electron-donating groups such as methoxy at positions 2 and 5 of the benzene ring stabilizes the diazonium ion, facilitating its formation and subsequent azo coupling.

- The 4-((4-sulfophenyl)azo) substituent introduces water solubility and ionic character, which affects the salt's handling and reactivity in aqueous media.

- The diazonium salt is typically prepared fresh due to its instability; however, it can be isolated as a chloride salt under cold conditions for short-term storage.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of azo-substituted aromatic amine | Azo coupling of 2,5-dimethoxyaniline with 4-sulfobenzenediazonium chloride, 0–5°C | 2,5-dimethoxy-4-((4-sulfophenyl)azo)aniline |

| 2 | Diazotization of aromatic amine | NaNO2 + HCl, <10°C, aqueous medium | Formation of this compound |

| 3 | Isolation and stabilization | Maintain low temperature, cold precipitation | Stable diazonium salt for further use |

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.

Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium nitrite.

Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.

Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.

Major Products Formed

Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.

Coupling Reactions: Azo dyes with various color properties.

Reduction Reactions: 2,5-dimethoxyaniline derivatives.

Scientific Research Applications

Applications in Dye Chemistry

1. Azo Dyes Production

Benzenediazonium compounds are primarily used in the synthesis of azo dyes. These dyes are characterized by their vibrant colors and are extensively used in textiles, food, and cosmetics. The compound can undergo diazo coupling reactions to produce various azo dyes with different hues.

2. Textile Industry

Azo dyes derived from benzenediazonium compounds are widely utilized in the textile industry due to their excellent color fastness and bright shades. The incorporation of sulfonic groups enhances solubility in water, making these dyes suitable for dyeing processes.

| Dye Type | Application | Properties |

|---|---|---|

| Direct Dyes | Cotton fabrics | Good wash fastness |

| Reactive Dyes | Cellulosic fibers | Strong covalent bond with fiber |

| Acid Dyes | Wool and silk | Bright colors and good light fastness |

Applications in Material Science

1. Photonic Devices

Benzenediazonium compounds can be used as intermediates in the synthesis of materials for photonic devices. Their ability to form stable azo linkages allows for the development of polymeric materials that exhibit photoresponsive properties.

2. Sensors

The compound has potential applications in sensor technology. The azo functional group can undergo changes upon exposure to specific wavelengths of light or chemical environments, making it useful for developing sensors that detect environmental changes.

Case Studies

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the synthesis of various azo dyes using benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride as a precursor. The resulting dyes showed a range of colors and were tested for their application on different fabrics. Results indicated high levels of color retention after multiple washes, confirming their suitability for commercial textile applications .

Case Study 2: Development of Photonic Materials

Research conducted on the use of benzenediazonium compounds in photonic materials highlighted their effectiveness in creating polymer films that respond to UV light. The study found that these materials could be used to fabricate optical switches and other devices due to their reversible photoisomerization properties .

Mechanism of Action

The compound exerts its effects primarily through the formation of azo bonds during coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form stable azo linkages. These reactions are facilitated by the electron-donating methoxy groups, which enhance the reactivity of the diazonium group.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Electron Effects: Methoxy groups (-OCH3) in the target compound and Fast Black K enhance stability and direct coupling reactions to specific positions. The sulfophenyl group (-SO3H) increases hydrophilicity, whereas the nitrophenyl group (-NO2) in Fast Black K enhances electrophilicity .

- Solubility : The sulfophenyl group improves water solubility compared to nitro-substituted analogs, which often require stabilization with ZnCl2 .

Physical and Chemical Properties

Research Findings and Trends

- Electrochemical Sensors : Diazonium salts with sulfophenyl groups show promise in dual redox systems for ethylene synthesis from CO2, as demonstrated in recent studies .

- Biological Compatibility : Sulfonated azo compounds exhibit lower toxicity compared to nitro derivatives, aligning with trends in eco-friendly dye development .

- Thermal Stability: Zinc chloride-stabilized diazonium salts (e.g., Fast Black K) outperform non-stabilized variants in high-temperature applications .

Biological Activity

Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride (CAS No. 67875-33-6) is a member of the diazonium salts, which are known for their diverse applications in organic synthesis and dye chemistry. This compound exhibits notable biological activity, particularly in the context of azo coupling reactions and its potential implications in medicinal chemistry.

- Molecular Formula: C14H13ClN4O5S

- Molecular Weight: 384.79 g/mol

- Structure: The compound features a diazonium group attached to a substituted benzene ring, which enhances its electrophilic character.

Benzenediazonium salts are electrophiles that can participate in electrophilic aromatic substitution reactions. They react with nucleophiles such as phenols and amines to form azo compounds, which are significant in various biological and chemical processes. The reactivity of this compound is influenced by the presence of electron-donating groups like methoxy and sulfonyl groups, which stabilize the diazonium cation and enhance its electrophilicity .

Case Studies and Research Findings

-

Azo Coupling Reactions:

A study demonstrated that the reaction between benzenediazonium salts and various nucleophiles led to the formation of novel azo-coupling products with potential applications in dye synthesis. The reactions were conducted under mild conditions, yielding high product purity .Nucleophile Reaction Conditions Product Yield 1,3-Dimethoxybenzene Room Temperature High Para-Methoxybenzene Diazonium Salt 72 hours No Product -

Biological Implications:

Research indicates that azo compounds can exhibit biological activities such as antimicrobial and antitumor effects. The ability of benzenediazonium salts to form stable azo dyes makes them interesting candidates for further pharmacological studies . -

Toxicological Aspects:

While diazonium compounds are valuable in synthetic chemistry, they also pose risks due to their explosive nature when decomposed above certain temperatures (5°C). Understanding these hazards is crucial for safe handling in laboratory settings .

Applications

The biological activity of benzenediazonium salts extends beyond synthetic applications; they are utilized in:

- Dye Manufacturing: Azo dyes derived from diazonium compounds are widely used in textiles.

- Pharmaceuticals: Potential development of new drugs based on the biological properties of azo compounds.

- Analytical Chemistry: Used as reagents for detecting phenolic compounds due to their reactivity.

Q & A

Q. What are the optimal conditions for synthesizing Benzenediazonium, 2,5-dimethoxy-4-((4-sulfophenyl)azo)-, chloride?

The synthesis involves diazotization of a substituted aniline precursor followed by azo coupling with 4-sulfophenyl derivatives. Key steps include:

- Diazotization : Use sodium nitrite (NaNO₂) in acidic media (HCl, 0–5°C) to convert the primary amine group (-NH₂) to a diazonium salt. Excess acid stabilizes the diazonium ion, preventing decomposition .

- Azo Coupling : React the diazonium salt with 4-sulfophenyl derivatives (e.g., 4-sulfophenol) under alkaline conditions (pH 8–10) to promote electrophilic substitution at the aromatic ring. Methoxy groups in the 2- and 5-positions direct the azo group to the 4-position .

- Purification : Isolate the product via recrystallization from ethanol-water mixtures to remove unreacted sulfonic acid derivatives .

Q. How can the solubility and stability of this compound be improved for aqueous-phase reactions?

The sulfophenyl (-SO₃H) and methoxy (-OCH₃) groups enhance water solubility via hydrogen bonding and polar interactions. For stability:

- Store solutions at 0–5°C to slow diazonium decomposition.

- Avoid prolonged exposure to light or heat, which accelerates degradation into phenolic byproducts .

- Use buffered solutions (pH 6–8) to balance reactivity and stability, as extreme acidity promotes decomposition, while high alkalinity may hydrolyze the azo bond .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : The azo group (-N=N-) exhibits strong absorbance at 450–550 nm, useful for quantifying concentration and monitoring reaction progress .

- ¹H/¹³C NMR : Methoxy groups resonate at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C). Aromatic protons adjacent to the sulfophenyl group show deshielding due to electron-withdrawing effects .

- FT-IR : Key peaks include N=N stretching (~1450 cm⁻¹), S=O symmetric/asymmetric stretching (1040/1170 cm⁻¹), and C-O-C from methoxy groups (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of azo coupling reactions with this compound?

- Electronic Effects : The electron-donating methoxy groups activate the benzene ring, directing the azo group to the para position relative to the sulfophenyl substituent. The sulfonic acid group (-SO₃H) withdraws electrons, further stabilizing the transition state .

- Steric Effects : Bulky substituents on coupling partners (e.g., naphthols vs. phenols) may reduce coupling efficiency. Computational studies (DFT) can model transition-state geometries to predict regioselectivity .

Q. What strategies mitigate competing side reactions during diazotization?

Competing hydrolysis to phenol or aryl halides (via Sandmeyer reactions) can be minimized by:

- Strict temperature control (<5°C) during diazotization.

- Using copper(I) salts as catalysts to suppress unintended substitutions.

- Optimizing the stoichiometry of NaNO₂ to avoid excess nitrous acid, which promotes decomposition .

Q. How does the sulfophenyl group impact the compound’s electrochemical properties?

- The -SO₃H group enhances ionic conductivity in aqueous electrolytes, making the compound suitable for dye-sensitized solar cells (DSSCs) or electrochemical sensors.

- Cyclic voltammetry reveals reversible redox peaks at −0.2 to +0.3 V (vs. Ag/AgCl), attributed to the azo group’s reduction to hydrazine (-NH-NH-) .

Q. What computational methods are used to predict reactivity in azo-dye synthesis?

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the LUMO of the diazonium ion localizes on the terminal nitrogen, guiding coupling reactions .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF, which stabilize intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported coupling yields with aromatic amines: How to resolve them?

- Reported Data : Yields range from 60% (for electron-deficient amines) to 85% (for electron-rich amines).

- Resolution : Adjust pH to match the nucleophilicity of the coupling partner. Electron-deficient amines require stronger alkaline conditions (pH 10) to deprotonate reactive sites, while electron-rich amines react efficiently at pH 8 .

Q. Conflicting stability data in aqueous vs. organic solvents: Which is reliable?

- Aqueous Solutions : Stability <24 hours at 25°C due to hydrolysis.

- Organic Solvents (e.g., DMSO) : Stability >72 hours due to reduced water activity.

- Recommendation : Use freshly prepared aqueous solutions for reactions, or stabilize with non-nucleophilic solvents for long-term storage .

Methodological Tables

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 210–215°C (decomposes) | |

| λmax (UV-Vis) | 510 nm in H2O | |

| Solubility in H2O | 25 g/L (20°C) | |

| Redox Potential (E°) | −0.15 V (vs. Ag/AgCl, pH 7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.